Debutyldronedarone is a major metabolite of the antiarrhythmic drug Dronedarone. [, ] It is classified as a thyroid hormone receptor alpha(1) (TRα(1)) antagonist, exhibiting selective inhibition towards this receptor subtype. [, ] This characteristic makes Debutyldronedarone a valuable tool in scientific research, particularly in elucidating the specific roles of TRα(1) within the complex thyroid hormone system.
Debutyldronedarone can be synthesized through a multi-step process involving Friedel-Crafts reaction, demethylation, etherification, reduction, mesylation, iodination, and amination. []
The synthesis begins with the Friedel-Crafts reaction of 2-butyl-5-nitrobenzofuran and 4-methoxybenzoyl chloride. The resulting product then undergoes demethylation, etherification, reduction, and mesylation to yield N-[2-butyl-3-[4-(3-chloropropoxyl)benzoyl]benzofuran-5-yl]methanesulfonamide. Finally, this intermediate undergoes iodination and amination with n-butylamine to yield Debutyldronedarone. [] The structure of the synthesized Debutyldronedarone can be confirmed using analytical techniques such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry. []
Debutyldronedarone acts as a selective antagonist of the thyroid hormone receptor alpha(1) (TRα(1)). [, ] It achieves this by binding to TRα(1) and preventing the natural thyroid hormone, triiodothyronine (T3), from binding to the receptor. [] This inhibition disrupts the downstream signaling cascade usually triggered by T3 binding, ultimately influencing the expression of TRα(1)-regulated genes. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6